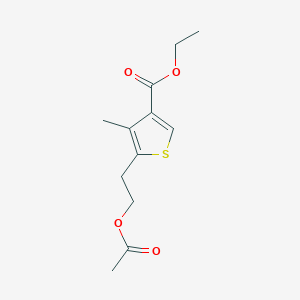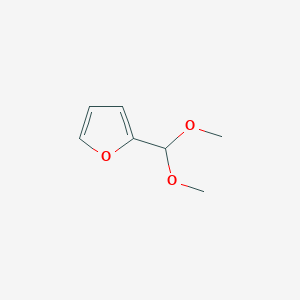
(1R)-1-(3,4-difluorophenyl)ethan-1-ol
Übersicht
Beschreibung
(1R)-1-(3,4-Difluorophenyl)ethan-1-ol, also known as 3,4-difluorophenylethanol, is a monofluorinated alcohol with a wide range of biological and pharmaceutical applications. It is a colorless, volatile liquid with a pleasant odor and a boiling point of approximately 83°C. This compound has been studied extensively in recent years due to its potential use in a variety of applications, including drug synthesis, pharmaceuticals, and laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of (1R)-1-(3,4-difluorophenyl)ethan-1-ol can be achieved through a Grignard reaction followed by reduction.
Starting Materials
3,4-difluorobenzene, magnesium, ethyl bromide, lithium aluminum hydride, water, diethyl ethe
Reaction
Step 1: Formation of Grignard reagent, 3,4-difluorobenzene is reacted with magnesium in anhydrous diethyl ether to form the Grignard reagent, (3,4-difluorophenyl)magnesium bromide., Step 2: Addition of ethyl bromide, The Grignard reagent is then slowly added to a solution of ethyl bromide in diethyl ether at low temperature to form the desired product, (1R)-1-(3,4-difluorophenyl)ethan-1-ol., Step 3: Reduction, The product is then reduced using lithium aluminum hydride in dry diethyl ether to yield the final product, (1R)-1-(3,4-difluorophenyl)ethan-1-ol., Step 4: Isolation, The product is isolated by filtration and washed with water to remove any impurities.
Wissenschaftliche Forschungsanwendungen
(1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol has been studied extensively in recent years due to its potential use in a variety of scientific applications. This compound has been found to be an effective reagent in the synthesis of several pharmaceuticals, including antifungal and anti-inflammatory drugs. It has also been used in the synthesis of a variety of fluorinated polymers, which have potential applications in the medical, electronics, and automotive industries. Additionally, (1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning.
Wirkmechanismus
The mechanism of action of (1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning. This inhibition is thought to be due to the presence of the fluorine atoms in the molecule, which form hydrogen bonds with the active site of the enzyme. This interaction disrupts the enzyme’s normal function, leading to an inhibition of its activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol are largely unknown. However, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning. Inhibition of this enzyme could lead to an increase in acetylcholine levels, which could potentially improve memory and learning. Additionally, (1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol has been studied as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. Inhibition of this enzyme could lead to a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol has several advantages for use in laboratory experiments. This compound is relatively inexpensive and easy to synthesize, and it is also relatively non-toxic and has a pleasant odor. Additionally, this compound has a high boiling point, which makes it suitable for use in a variety of laboratory applications. However, this compound is also volatile and flammable, and it has a low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for (1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol. This compound could be used in the synthesis of novel pharmaceuticals, such as antifungal and anti-inflammatory drugs. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for memory and learning disorders. Finally, this compound could also be used in the synthesis of fluorinated polymers, which have potential applications in the medical, electronics, and automotive industries.
Eigenschaften
IUPAC Name |
(1R)-1-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIJRUFDDILTTN-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3,4-difluorophenyl)ethan-1-ol | |
CAS RN |
126534-41-6 | |
| Record name | (αR)-3,4-Difluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-1-(3,4-Difluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)



![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)


![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)

![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
